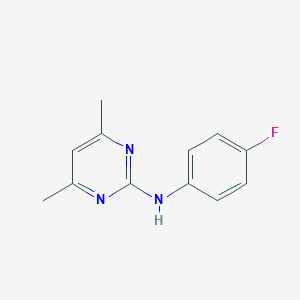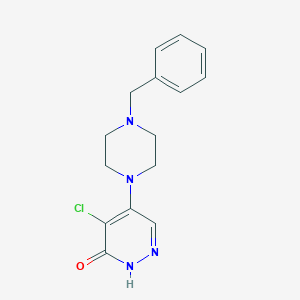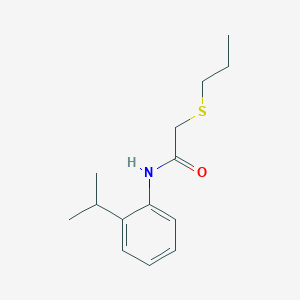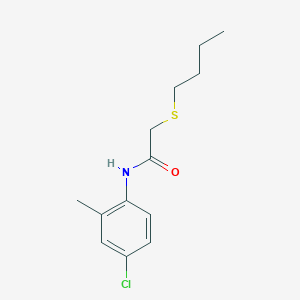![molecular formula C14H11F3N4O4 B284168 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has various scientific research applications. One of its main applications is in drug development, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the inhibition of certain enzymes such as protein kinases and phosphodiesterases. It achieves this by binding to the active site of these enzymes, thereby preventing them from carrying out their normal functions. This inhibition leads to the suppression of various cellular processes, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It exhibits high potency and selectivity, making it a valuable tool for studying enzyme inhibition. It also has good solubility and stability, making it easy to handle and store. However, one of its limitations is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and its potential applications in other fields such as agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and optimize its potency and selectivity.
Synthesis Methods
The synthesis method of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid with 6-methoxy-4-aminopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as triethylamine (TEA) to yield the final product.
properties
Molecular Formula |
C14H11F3N4O4 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C14H11F3N4O4/c1-23-11-6-10(18-7-19-11)20-12(22)21-14(13(15,16)17)24-8-4-2-3-5-9(8)25-14/h2-7H,1H3,(H2,18,19,20,21,22) |
InChI Key |
PIKABPOIIZRIOO-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)


![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
